molecular formula C5H11NO3 B1617800 3-[(2-Hydroxyethyl)amino]propanoic acid CAS No. 5458-99-1

3-[(2-Hydroxyethyl)amino]propanoic acid

Cat. No.: B1617800
CAS No.: 5458-99-1
M. Wt: 133.15 g/mol
InChI Key: PPDDDJFBMYJHBK-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-beta-alanine is a beta-alanine derivative that is propanoic acid in which one of the methyl hydrogens at position 3 is replaced by a (2-hydroxyethyl)nitrilo group. It is a secondary amino compound, a beta-alanine derivative and a primary alcohol. It derives from a beta-alanine.

Scientific Research Applications

Green Chemistry and Materials Science

3-(4-Hydroxyphenyl)propanoic acid, a phenolic compound related to 3-[(2-Hydroxyethyl)amino]propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to conventional phenol-based processes, providing materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Acerina Trejo-Machin et al., 2017).

Catalysis

Compounds structurally related to this compound have been used in catalysis. Amino-grafted metallosilicate materials have demonstrated basic activity in eco-friendly processes, highlighting the role of these compounds in enhancing the environmental sustainability of chemical reactions (Davinia Blasco-Jiménez et al., 2010).

Medical Applications and Hydrogels

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with various amines, including derivatives of this compound, have shown improved thermal stability and promising biological activities. These materials have potential applications in the medical field (H. M. Aly & H. L. A. El-Mohdy, 2015).

Corrosion Inhibition

Derivatives of this compound have been investigated as corrosion inhibitors for mild steel in acidic solutions. The research demonstrated that these compounds exhibit significant efficiency in protecting metal surfaces, contributing to the development of more sustainable and environmentally friendly corrosion inhibitors (N. Gupta et al., 2016).

Biochemical Production

Efforts to produce 3-hydroxypropionic acid, a valuable platform chemical, from one-carbon feedstocks have been explored using engineered microbial strains. This research signifies the potential of biotechnological approaches to produce industrially relevant chemicals in a more sustainable manner (Somasundar Ashok et al., 2013).

Properties

IUPAC Name

3-(2-hydroxyethylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c7-4-3-6-2-1-5(8)9/h6-7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDDDJFBMYJHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70969832
Record name N-(2-Hydroxyethyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-99-1
Record name 5458-99-1
Source DTP/NCI
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Record name 5458-99-1
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Record name NSC9961
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Record name N-(2-Hydroxyethyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70969832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-HYDROXYETHYL)-BETA-ALANINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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